
2-Bromo-4-chloro-6-nitrotoluene
Overview
Description
2-Bromo-4-chloro-6-nitrotoluene (CAS: 885518-95-6) is a halogenated nitroaromatic compound with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol . It features a toluene backbone substituted with bromine (Br), chlorine (Cl), and nitro (NO₂) groups at the 2-, 4-, and 6-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes . It is commercially available in purities up to 97% and is supplied in quantities ranging from 250 mg to 25 g .
Preparation Methods
Detailed Preparation Steps
Nitration
The first step involves the nitration of benzene to form nitrobenzene. This is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions typically require careful temperature control to maximize yield while minimizing side reactions.
Chlorination
Following nitration, nitrobenzene is subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom into the aromatic system.
Bromination
The final step is bromination, where the chlorinated nitrobenzene is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. This step introduces the bromine substituent at the desired position on the aromatic ring.
Reaction Conditions and Yields
Step | Reagents/Conditions | Typical Yield (%) |
---|---|---|
Nitration | HNO₃, H₂SO₄; controlled temperature | Variable |
Chlorination | Cl₂, FeCl₃; controlled temperature | Variable |
Bromination | Br₂, FeBr₃; controlled temperature | Variable |
The yields for each reaction can vary significantly based on factors such as temperature, concentration of reagents, and reaction time.
Industrial Production Methods
In industrial settings, these reactions are often optimized for scale using continuous flow reactors and automated systems. These methods help in achieving higher yields and purities while reducing production costs and time. The use of advanced monitoring techniques allows for real-time adjustments to reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3)
Chlorination: Chlorine (Cl2) and iron(III) chloride (FeCl3)
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 2-Bromo-4-chloro-6-aminotoluene
Oxidation: 2-Bromo-4-chloro-6-nitrobenzoic acid
Scientific Research Applications
Synthesis and Properties
The synthesis of 2-Bromo-4-chloro-6-nitrotoluene typically involves multi-step reactions starting from benzene. The process includes:
- Nitration : Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
- Chlorination : Nitrobenzene undergoes chlorination using chlorine in the presence of iron(III) chloride to introduce the chlorine atom.
- Bromination : The chlorinated nitrobenzene is then brominated using bromine in the presence of iron(III) bromide to form the final product.
Chemistry
This compound serves as an important intermediate in organic synthesis. It is utilized in the production of:
- Dyes : The compound's reactivity allows it to be transformed into various dye precursors.
- Pharmaceuticals : It is a building block for synthesizing active pharmaceutical ingredients (APIs).
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations show promise in anticancer applications, warranting further exploration into its mechanisms of action.
Medicine
In medicinal chemistry, this compound acts as a precursor for developing new therapeutic agents. Its functional groups facilitate modifications that can enhance biological activity and specificity towards targets.
Industry
The compound is also utilized in industrial applications:
- Agrochemicals : It plays a role in formulating pesticides and herbicides due to its efficacy against plant pathogens.
- Polymers : Its chemical properties allow it to be incorporated into polymer formulations for improved performance.
Table 2: Synthetic Routes Comparison
Step | Reagent/Conditions | Yield (%) |
---|---|---|
Nitration | HNO3 + H2SO4 | High |
Chlorination | Cl2 + FeCl3 | Moderate |
Bromination | Br2 + FeBr3 | High |
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-nitrotoluene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromo, and chloro) makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the substitution of its functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-bromo-4-chloro-6-nitrotoluene with three structurally related halogenated nitroaromatics:
Key Observations:
Substituent Positioning :
- The This compound and 2-bromo-4-chloro-5-nitrotoluene isomers differ only in the nitro group position (6 vs. 5), which significantly impacts their electronic and steric properties. The 6-nitro derivative is expected to exhibit stronger meta-directing effects due to the nitro group’s electron-withdrawing nature, influencing further substitution reactions .
- 4-Nitrobenzyl bromide (α-bromo-4-nitrotoluene) lacks chlorine but shares a bromine-nitro substitution pattern, making it more reactive in alkylation reactions .
Physical Properties :
- The addition of chlorine in this compound increases molecular weight by ~34 g/mol compared to 2-bromo-6-nitrotoluene, likely elevating its melting and boiling points, though exact data are unavailable .
- 4-Nitrobenzyl bromide has a well-defined melting point (97–99°C), attributed to its crystalline structure, whereas halogenated analogues with multiple substituents may exhibit lower crystallinity .
Commercial Availability and Suppliers
- This compound is supplied by Hangzhou Keying Chem Co., Ltd., with packaging options from 250 mg to 25 g .
- Platforms like 生意宝 (ChinaChemNet) provide access to its CAS details (885518-95-6) and supplier networks .
- In contrast, 2-bromo-6-nitrotoluene is more widely available, with bulk pricing for 1 g to 25 g quantities .
Biological Activity
2-Bromo-4-chloro-6-nitrotoluene (CAS Number: 885518-95-6) is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties based on diverse scientific studies and findings.
- Molecular Formula : C₇H₅BrClNO₂
- Molecular Weight : 250.48 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 282.6 °C
- Solubility : Moderately soluble in water (0.0347 mg/ml) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focused on its efficacy against various bacterial strains demonstrated that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data suggests its potential utility in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A series of in vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are critical in mediating cell death.
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 µM |
A549 (Lung Cancer) | 20 µM |
These findings highlight the compound's potential as a lead molecule for further development into anticancer therapeutics .
The biological activity of this compound is attributed to its structural features, particularly the presence of halogen and nitro groups, which enhance its reactivity with biological macromolecules. The nitro group is known to participate in redox reactions, while the halogens can facilitate interactions with various enzymes and receptors.
Enzyme Interaction Studies
Studies have shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, suggesting that caution should be exercised when co-administering drugs metabolized by this pathway.
Case Studies
- Antimicrobial Efficacy Study : A laboratory study tested the effectiveness of this compound against a panel of pathogens isolated from clinical samples. Results confirmed its broad-spectrum activity, particularly against resistant strains.
- Cancer Research : In a preclinical trial, mice bearing tumor xenografts were treated with varying doses of this compound. Tumor growth was significantly inhibited compared to controls, with minimal toxicity observed on normal tissues .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-4-chloro-6-nitrotoluene, and how can reaction conditions be optimized?
Basic Research Question
A common approach involves sequential halogenation and nitration of toluene derivatives. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride, followed by nitration with mixed acid (HNO₃/H₂SO₄). Evidence from analogous syntheses (e.g., 2-bromo-4-fluoro-6-nitrotoluene) highlights the use of trifluoroacetic acid and sulfuric acid as catalysts for regioselective bromination at elevated temperatures . Optimization may require adjusting stoichiometry, temperature (e.g., 20–25°C for NBS reactions), and reaction time (16–24 hours) to minimize byproducts.
Key Parameters Table
Step | Reagents/Conditions | Yield Optimization Tips |
---|---|---|
Bromination | NBS, H₂SO₄, TFA, 20°C, 16 h | Use excess NBS for complete substitution |
Nitration | HNO₃, H₂SO₄, 0–5°C | Slow addition to control exotherm |
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
Advanced Research Question
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling halogenated aromatics. Becke’s 1993 work demonstrated that gradient-corrected functionals with exact exchange reproduce experimental thermochemical data (e.g., ionization potentials) with <3 kcal/mol error . For this compound, DFT can simulate:
- Electrostatic potential maps to identify reactive sites for electrophilic substitution.
- HOMO-LUMO gaps to predict stability and charge-transfer behavior.
- Vibrational frequencies (IR/Raman) for spectral assignment.
Recommended Computational Protocol
- Basis set: 6-311+G(d,p) for halogen atoms.
- Solvent effects: Include PCM model for solution-phase reactivity.
- Validation: Compare with experimental X-ray or spectroscopic data .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?
Advanced Research Question
Heavy atoms (Br, Cl) cause strong X-ray absorption and anomalous scattering, complicating phase determination. SHELXL refines disordered halogen positions via:
- TWIN/BASF commands for twinned crystals.
- ISOR restraints to mitigate thermal motion artifacts.
- HARF for high-resolution data (>0.8 Å) to resolve overlapping electron density .
Case Study
For a similar compound (2-bromo-6-nitrotoluene), SHELXD achieved a final R-factor of 0.032 using 1232 reflections, demonstrating robustness in handling halogenated systems .
Q. How can researchers resolve contradictions between experimental and computational NMR chemical shifts?
Advanced Research Question
Discrepancies often arise from solvent effects, conformational flexibility, or relativistic effects (e.g., bromine’s spin-orbit coupling). Mitigation strategies include:
Benchmarking DFT functionals : B97-D3 outperforms B3LYP for halogenated compounds.
Including explicit solvent molecules in simulations (e.g., DMSO in COSMO model).
Relativistic corrections : Use ZORA Hamiltonian for Br/Cl atoms .
Example Workflow
Step | Tool/Method | Outcome |
---|---|---|
Experiment | ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (s, 1H, Ar-H) |
Simulation | B97-D3/def2-TZVP, ZORA | δ 7.92 (s, 1H, Ar-H) |
Q. What are the critical spectroscopic markers for characterizing this compound?
Basic Research Question
- IR Spectroscopy : Nitro group asymmetric stretching at ~1520 cm⁻¹, C-Br stretch at 560–600 cm⁻¹.
- ¹³C NMR : Distinct signals for Br- and Cl-substituted carbons (δ 120–135 ppm).
- MS (EI) : Molecular ion peak at m/z 265 (C₇H₅BrClNO₂⁺), with fragmentation at m/z 249 (loss of O) .
Basic Research Question
Properties
IUPAC Name |
1-bromo-5-chloro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMYPMRWXBYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646161 | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-95-6 | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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